Product packaging for Homaline(Cat. No.:CAS No. 20410-93-9)

Homaline

Cat. No.: B1203132
CAS No.: 20410-93-9
M. Wt: 490.7 g/mol
InChI Key: LNCIXDIFZNXBDP-NSOVKSMOSA-N
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Description

Historical Context and Discovery of Homaline

This compound is a natural product belonging to a group of compounds collectively known as the homalium alkaloids. This family also includes structurally related natural products such as hopromine, hoprominol, and hopromalinol. nih.gov this compound was isolated from the leaves of Homalium pronyense Guillaum, a plant species native to the forests of New Caledonia. nih.gov The structural elucidation and initial reports on this compound, along with other homalium alkaloids, emerged around 1973. nih.gov It is important to distinguish the chemical compound "this compound" from historical botanical references to the plant order this compound, as they represent different contexts. The chemical compound this compound is identified by its unique molecular structure and properties.

This compound as a Natural Product and its Significance in Alkaloid Chemistry

As a natural product, this compound is classified as an alkaloid, specifically an ornithine alkaloid and a polyamine. Its molecular formula is C30H42N4O2, and it is characterized by a bis-ζ-azalactam structural motif. nih.gov

Alkaloids are a diverse class of nitrogen-containing organic compounds, many of which are derived from amino acids and are known for their significant biological activities. The macrocyclic spermidine (B129725) and spermine (B22157) alkaloids, a category to which this compound belongs, are particularly notable. These natural products exhibit a wide range of reported biological activities, including neuroprotective, anti-aging, anti-cancer, antioxidant, anti-inflammatory, and antimicrobial properties.

The structural complexity of this compound has made its synthesis a significant challenge and a notable area of research in organic chemistry. Since its initial isolation, various synthetic routes have been developed to produce this compound in both racemic and enantiopure forms. nih.gov Strategies for its synthesis often involve the construction of 8-membered azalactam units. A highly effective and versatile synthetic approach has been demonstrated through the conjugate addition of an enantiopure lithium amide reagent to an α,β-unsaturated ester. nih.gov More recently, chemoenzymatic synthesis has emerged as a particularly efficient and step-economical method for producing this compound, offering advantages over earlier total synthesis strategies.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC30H42N4O2
Molecular Weight490.3308 g/mol (Exact Mass)
PubChem CID442860
Structural ClassAlkaloid, Ornithine alkaloid, Polyamine
Source OrganismHomalium pronyense Guillaum nih.gov
Geographic OriginNew Caledonia nih.gov
Core StructureBis-ζ-azalactam nih.gov

Scope and Objectives of this compound Research

Research on this compound primarily focuses on several key areas. A central objective is the continued exploration and refinement of its isolation from natural sources and, crucially, the development of efficient synthetic methodologies. nih.gov Given the often limited availability of complex natural products from their original sources, chemical synthesis is vital for obtaining sufficient quantities of this compound for detailed study and for enabling the creation of analogues with modified properties.

Another significant aspect of this compound research involves the determination of its absolute configuration and a comprehensive understanding of its chemical properties. nih.gov Researchers also aim to investigate the potential biological activities associated with this compound and its derivatives, contributing to the broader field of natural product-based drug discovery. The development of advanced synthetic techniques, such as chemoenzymatic approaches, represents a continuous effort to make such complex molecules more accessible for further chemical and biological investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42N4O2 B1203132 Homaline CAS No. 20410-93-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20410-93-9

Molecular Formula

C30H42N4O2

Molecular Weight

490.7 g/mol

IUPAC Name

(4S)-5-methyl-1-[4-[(4S)-5-methyl-2-oxo-4-phenyl-1,5-diazocan-1-yl]butyl]-4-phenyl-1,5-diazocan-2-one

InChI

InChI=1S/C30H42N4O2/c1-31-17-11-21-33(29(35)23-27(31)25-13-5-3-6-14-25)19-9-10-20-34-22-12-18-32(2)28(24-30(34)36)26-15-7-4-8-16-26/h3-8,13-16,27-28H,9-12,17-24H2,1-2H3/t27-,28-/m0/s1

InChI Key

LNCIXDIFZNXBDP-NSOVKSMOSA-N

SMILES

CN1CCCN(C(=O)CC1C2=CC=CC=C2)CCCCN3CCCN(C(CC3=O)C4=CC=CC=C4)C

Isomeric SMILES

CN1CCCN(C(=O)C[C@H]1C2=CC=CC=C2)CCCCN3CCCN([C@@H](CC3=O)C4=CC=CC=C4)C

Canonical SMILES

CN1CCCN(C(=O)CC1C2=CC=CC=C2)CCCCN3CCCN(C(CC3=O)C4=CC=CC=C4)C

Synonyms

homaline

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution of Homaline-Producing Species

The primary natural sources of this compound and its analogues are plants belonging to the genus Homalium. This genus is part of the Salicaceae family and is widely distributed across tropical regions.

This compound was first isolated from the leaves of Homalium pronyense. This particular species is native to the forests of New Caledonia, an archipelago in the southwest Pacific Ocean. nih.gov Research has identified a group of structurally related natural products collectively termed the homalium alkaloids, which include hopromine, hoprominol, and hopromalinol, in addition to this compound itself. nih.gov These compounds share a characteristic bis-ζ-azalactam structure and differ in the side chains attached to each lactam ring. nih.gov

The genus Homalium is extensive, comprising approximately 315 species. These species are found throughout the tropical areas of Asia, Africa, and Australia. researchgate.net While H. pronyense is the most cited source for this compound, other species within the genus are also subjects of phytochemical investigation. For instance, Homalium zeylanicum, a tree found in regions like Odisha, India, has been studied for its chemical constituents, which include various phenolic compounds and alkaloids. researchgate.net Another species, Homalium glandulosum, was newly identified in Vu Quang National Park, Vietnam, highlighting the ongoing discovery of new species within this genus. pensoft.net

The genus Homalium is recognized for its diverse array of phytoconstituents. researchgate.net Scientific studies have led to the isolation of about 105 different chemical compounds from various species within the genus. researchgate.net While alkaloids constitute a significant portion of these compounds, the primary constituents are glycosides. The general phytochemical profile of the genus is broken down as follows:

Phytochemical Composition of the Genus Homalium

Phytochemical ClassPercentage of Isolated Compounds
Glycosides46%
Terpenes7%
Lignans4%
Alkaloids4%
Lactones4%
Steroids3%
Flavonoids2%
Quinones1%

Data sourced from a comprehensive review on the bioactive compounds of the genus Homalium. researchgate.net

Research into the phytochemistry of this genus is driven by the use of these plants in traditional medicine across their native distributions for various ailments. researchgate.net Studies on species like Homalium zeylanicum have confirmed the presence of biologically active compounds such as alkaloids and phenolic compounds. researchgate.net

Advanced Isolation Techniques for this compound and Analogues

The isolation of this compound and similar alkaloids from plant matrices involves a multi-step process that begins with extraction, followed by sophisticated separation and purification techniques.

Following initial extraction, chromatography is the essential technique for separating individual alkaloids like this compound from the complex mixture of plant constituents. nih.gov Given the structural similarities among the homalium alkaloids and the presence of stereoisomers, high-resolution chromatographic methods are necessary. nih.gov

Common chromatographic techniques employed in natural product isolation include:

Column Chromatography: Often used as an initial purification step to separate compounds based on their polarity.

Thin-Layer Chromatography (TLC): Primarily used for monitoring the progress of separation and identifying the fractions containing the target compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): A high-resolution technique crucial for the final purification of alkaloids. Chiral HPLC, which uses a chiral stationary phase, is particularly important for separating enantiomers and stereoisomers, a relevant consideration for complex molecules like this compound. nih.gov

The selection of the specific chromatographic conditions, such as the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (solvent system), is optimized to achieve the best possible separation of the target alkaloids.

The first step in isolating this compound is its extraction from the plant material, typically the leaves. nih.gov The goal of extraction is to efficiently transfer the target bioactive compounds from the plant's solid matrix into a liquid solvent. nih.gov The choice of method depends on the nature of the plant material and the stability of the compound. nih.gov

Several standard extraction techniques are applicable:

Maceration: This simple method involves soaking the powdered plant material in a selected solvent (menstruum) for a period, often with periodic agitation. nih.govnih.gov It is suitable for thermolabile compounds.

Percolation: A more efficient continuous process where a fresh solvent is slowly passed through the plant material, allowing for a more complete extraction. nih.gov

Soxhlet Extraction: This is a hot continuous extraction method. researchgate.net The plant material is placed in a thimble, and a solvent is repeatedly heated, vaporized, condensed, and allowed to drip through the sample. nih.govresearchgate.net This method is efficient in terms of time and solvent use but is only suitable for thermostable compounds. nih.gov

Microwave-Assisted Extraction (MAE): A modern technique that uses microwave energy to heat the solvent and plant material, accelerating the extraction process, often resulting in higher yields and lower solvent consumption. nih.govwjgnet.com

For alkaloid extraction, solvents are chosen based on their polarity to selectively dissolve the target compounds. A common approach involves using a sequence of solvents with increasing polarity to fractionate the extract.

Biosynthetic Pathways and Precursor Incorporation Studies

Proposed Biosynthetic Routes to Homaline

The biosynthesis of this compound is hypothesized to proceed through the convergence of two major metabolic pathways: the phenylpropanoid pathway, which provides the aromatic moieties, and the polyamine biosynthetic pathway, which forms the macrocyclic backbone. This proposed route is based on the chemical structure of this compound, which features two C9-N-C4 units, suggesting a symmetrical or near-symmetrical assembly from common precursors.

Cinnamic acid and its derivatives are fundamental intermediates in the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites, including flavonoids, lignans, and stilbenes. nih.gov The presence of two phenylpropyl side chains in the this compound structure strongly suggests that cinnamic acid is a key precursor.

The biosynthesis of cinnamic acid begins with the amino acid L-phenylalanine, which is deaminated by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov This reaction is a critical entry point into the phenylpropanoid pathway. nih.gov The resulting trans-cinnamic acid can then undergo further modifications, such as hydroxylation and methylation, to produce a variety of cinnamic acid derivatives. mdpi.com For the biosynthesis of this compound, it is proposed that two molecules of a cinnamic acid derivative are activated, likely as their coenzyme A (CoA) thioesters, to facilitate their incorporation into the final structure.

Table 1: Key Enzymes in the Phenylpropanoid Pathway

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALCatalyzes the deamination of L-phenylalanine to trans-cinnamic acid.
Cinnamate 4-hydroxylaseC4HHydroxylates trans-cinnamic acid to p-coumaric acid.
4-Coumarate:CoA ligase4CLActivates cinnamic acid derivatives by forming a thioester bond with coenzyme A.

This table outlines the initial enzymatic steps that lead to the formation of activated cinnamic acid derivatives, which are proposed precursors for this compound biosynthesis.

Polyamines are aliphatic nitrogenous compounds that are essential for cell growth and proliferation in all living organisms. researchgate.net The tetraamine (B13775644) spermine (B22157) is a central polyamine in plants and is biosynthetically derived from the diamine putrescine and the amino acid L-methionine. wikipedia.org The structure of this compound, with its two 1,4-diaminobutane (B46682) units linked by a central aminopropyl group, is indicative of a spermine-derived backbone.

The biosynthesis of spermine begins with the decarboxylation of L-ornithine or L-arginine to produce putrescine. researchgate.net Spermidine (B129725) synthase then catalyzes the transfer of an aminopropyl group from S-adenosylmethioninamine (decarboxylated S-adenosylmethionine) to putrescine, yielding spermidine. wikipedia.org A subsequent aminopropyl group transfer to spermidine, catalyzed by spermine synthase, results in the formation of spermine. wikipedia.org It is proposed that spermine, or a closely related polyamine, serves as the nitrogen- and carbon-rich backbone of this compound, onto which the cinnamic acid-derived side chains are attached.

Table 2: Precursors in Spermine Biosynthesis

PrecursorOriginRole
L-Ornithine/L-ArginineAmino acid metabolismDecarboxylated to form putrescine.
S-Adenosylmethionine (SAM)Methionine cycleProvides the aminopropyl groups for the synthesis of spermidine and spermine.
PutrescineFrom Ornithine/ArginineThe initial diamine in the pathway.
SpermidineFrom Putrescine and SAMAn intermediate triamine.

This table summarizes the key molecular building blocks involved in the biosynthesis of spermine, the proposed polyamine precursor for the this compound macrocycle.

Enzymatic Transformations and Intermediates in this compound Formation

While the specific enzymes and intermediates in the this compound biosynthetic pathway have not been definitively identified, a plausible sequence of enzymatic reactions can be proposed based on known biochemical transformations. The formation of this compound from its precursors would likely involve a series of amide bond formations and a final macrocyclization step.

It is hypothesized that two molecules of an activated cinnamic acid derivative (e.g., cinnamoyl-CoA) react with a spermine molecule. This reaction would likely be catalyzed by an acyltransferase, forming two amide bonds. The resulting linear intermediate would then need to undergo an intramolecular cyclization to form the characteristic 17-membered macrocyclic lactam rings of this compound. This cyclization could be a spontaneous process or, more likely, an enzyme-catalyzed reaction to ensure stereochemical control. The final N-methylation steps to yield the tertiary amines in the macrocycle would likely be catalyzed by N-methyltransferases, utilizing S-adenosylmethionine as the methyl group donor.

Chemoenzymatic Approaches to Related Natural Products in Research

The total synthesis of complex natural products like this compound is a challenging endeavor. Chemoenzymatic approaches, which combine the selectivity of enzymatic reactions with the versatility of chemical synthesis, have emerged as a powerful strategy for the synthesis of structurally related polyamine alkaloids. mdpi.com

For instance, enzymes such as alcohol dehydrogenases have been used to generate amino aldehydes in situ, which can then undergo spontaneous or chemically-induced cyclization to form cyclic polyamines. nih.gov This approach offers a green and efficient alternative to traditional synthetic methods. Furthermore, solid-phase synthesis strategies have been developed for the efficient construction of polyamine derivatives, allowing for the rapid generation of analogs for biological screening.

While a specific chemoenzymatic synthesis of this compound has not been reported, these examples demonstrate the potential of integrating biocatalysis into the synthetic routes of complex polyamine alkaloids. Future research in this area may lead to the development of novel and efficient methods for the production of this compound and its derivatives, which could facilitate further investigation into their biological activities.

Synthetic Chemistry of Homaline and Its Stereoisomers

Total Synthesis Strategies for Racemic Homaline

The total synthesis of racemic this compound typically involves constructing the core macrocyclic scaffold without controlling the absolute stereochemistry at each chiral center. These strategies often serve as foundational work, providing insights into key bond formations and ring closures that are later adapted for stereoselective syntheses.

Early synthetic approaches to this compound and related spermine (B22157) alkaloids faced considerable methodological challenges, primarily due to the difficulty in forming the large, nitrogen-containing macrocyclic ring and controlling the regioselectivity of various reactions. The presence of multiple basic nitrogen atoms and reactive carbonyl functionalities within the precursor molecules often led to undesired side reactions or low yields. For instance, the formation of the bis-8-membered lactam scaffold, characteristic of this compound, required careful selection of cyclization strategies researchgate.net. Early methods might have involved classical cyclization reactions, which could be inefficient for large rings or suffer from poor regioselectivity, leading to mixtures of products.

Retrosynthetic analysis is a crucial tool in planning the synthesis of complex molecules like this compound, involving working backward from the target molecule to simpler starting materials fiveable.mejournalspress.comlibretexts.orgchemistry.coach. For racemic this compound, key disconnections often target the amide bonds within the macrocycle, leading to linear polyamine or polyketide precursors.

Key reactions frequently employed in racemic this compound synthesis include:

Amide bond formation: Essential for constructing the macrocyclic lactam rings. This often involves coupling amine and carboxylic acid functionalities google.com.

Cyclization reactions: Various methods have been explored for macrocycle formation, such as transamidation reactions, which can be effective for forming macrocyclic lactams semanticscholar.orgrsc.org.

Alkylation reactions: Introducing alkyl chains or forming C-C bonds to build up the carbon skeleton.

Reductive amination: A common method for forming C-N bonds from carbonyl compounds and amines acs.org.

An example of a retrosynthetic strategy might involve disconnecting the macrocycle into smaller, manageable fragments, such as chiral azalactam units, which are then iteratively linked researchgate.net.

Structural Characterization and Elucidation Methodologies in Homaline Research

Advanced Spectroscopic Techniques for Structure Confirmation

Spectroscopic methods are indispensable for the initial and detailed structural analysis of complex organic molecules like Homaline.

Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in assigning the protons and carbons within the this compound molecule, providing detailed information about its connectivity and local electronic environments. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been employed. mdpi.comresearchgate.netnih.gov

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environments, and their coupling relationships. For this compound, ¹H NMR data helps in identifying characteristic signals for its various proton types, including those associated with the macrocyclic lactam rings, the C4 linker, and any aromatic or aliphatic substituents. For instance, studies on similar alkaloids often report ¹H NMR shifts in the range of 0 to 10 ppm, with specific regions indicating saturated carbons (higher fields) or sp²-hybridized carbons and those bonded to electronegative atoms like nitrogen or oxygen (lower fields). libretexts.org While specific ¹H NMR data for this compound itself is not extensively detailed in the provided snippets, general applications of ¹H NMR in structural elucidation are well-established. nih.govhmdb.ca

¹³C NMR Spectroscopy: ¹³C NMR provides information on the carbon skeleton of the molecule. The broader chemical shift range of ¹³C NMR allows for better resolution of carbon signals, even though quaternary carbons (those without attached hydrogens) may appear weaker. oregonstate.edu This technique is essential for confirming the presence of all 30 carbon atoms in this compound (C₃₀H₄₂N₄O₂). metabolomicsworkbench.orgmetabolomicsworkbench.org For example, ¹³C NMR data for related compounds often show signals for amide carbons, aliphatic carbons, and aromatic carbons in distinct regions. mdpi.comoup.comresearchgate.net

Two-Dimensional (2D) NMR Spectroscopy: When 1D NMR spectra exhibit signal overlap, 2D NMR techniques become invaluable for establishing correlations between nuclei and confirming structural assignments. huji.ac.ilnih.govnih.gov

COSY (Correlation Spectroscopy): This homonuclear 2D NMR experiment reveals correlations between protons that are coupled to each other through bonds. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides correlations between directly bonded protons and carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows long-range correlations between protons and carbons separated by two or three bonds, which is crucial for establishing connectivity across quaternary carbons and identifying complex structural fragments. mdpi.com

These 2D NMR experiments, when applied to this compound, allow researchers to piece together the connectivity of the entire molecule, confirming the presence of the macrocyclic lactam rings and the C4 linker. iucr.orgoup.com

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide insights into its structural features through fragmentation patterns. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are critical for confirming the elemental formula of this compound as C₃₀H₄₂N₄O₂. metabolomicsworkbench.orgmetabolomicsworkbench.orgoup.comrsc.orgrsc.org For instance, HRMS data for this compound has been reported to confirm its molecular weight. oup.com

Fragmentation Analysis: The fragmentation pattern observed in MS provides clues about the substructures present in the molecule. By analyzing the masses of the fragment ions, researchers can deduce how the molecule breaks apart, offering evidence for the presence of specific functional groups and linkages. For this compound, analysis of its fragmentation pattern would support its dimeric nature and the presence of the macrocyclic lactam units and the C4 linker. iucr.orgiupac.org

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is essential for determining the absolute configuration of chiral molecules like this compound, which possesses multiple stereocenters due to its complex, symmetrical dimeric structure. ox.ac.uk

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides a unique "fingerprint" that can be used to determine the absolute configuration of stereocenters, often by comparing experimental spectra with those of known compounds or with theoretically calculated spectra. mdpi.com The absolute configuration of naturally occurring (-)-(S,S)-Homaline has been established through asymmetric syntheses, where the specific rotation of the synthetic product is compared with that of the natural product. oup.comresearchgate.netnih.gov For instance, the specific optical rotation of natural (-)-homaline has been reported as -34° (c 1, CHCl₃). oup.com

Crystallographic Studies of this compound and its Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute configuration, without the need for prior knowledge of the compound's structure. ugr.es

X-ray Crystallography of this compound: The molecular stereochemistry of this compound (C₃₀H₄₂O₂N₄) was determined by an X-ray crystallographic study. iucr.org Crystals of this compound are monoclinic, belonging to space group P2₁, with unit cell parameters a = 17.36 Å, b = 13.68 Å, c = 5.98 Å, and β = 101.72°, with Z = 2. iucr.org The structure was solved using the MULTAN program. iucr.org This study confirmed this compound as a very long, symmetrical dimer, with the two half-molecules exhibiting similar conformations, except at the bonding of the C4 linker and the two cyclic lactams. iucr.org A torsion angle of 180° exists between the two N-C bonds of the central linker, and the four nitrogen atoms are in sp² configuration, with their free electrons delocalized within the amide and N-CH₃ groups. iucr.org Crystalline cohesion is maintained by van der Waals interactions. iucr.org

Structure Activity Relationship Sar Investigations of Homaline and Analogues

Design and Synthesis of Homaline Derivatives for SAR Studies

The long polyamine chain is a defining feature of this compound. Key modifications to this backbone for SAR studies would likely include:

Varying the length of the polyamine chain: Synthesizing analogues with shorter or longer chains would help determine the optimal length for biological activity.

Altering the number and spacing of the nitrogen atoms: The strategic placement of nitrogen atoms within the macrocycle could significantly impact the molecule's ability to interact with biological targets.

Introducing conformational constraints: Incorporating rigid elements or unsaturation into the backbone could lock the molecule into specific conformations, providing insights into the bioactive conformation.

Currently, there is a lack of published research detailing these specific modifications to the this compound backbone and the resulting impact on its biological activity.

The two phenyl groups in this compound are also prime candidates for modification in SAR studies. Investigating the effects of these changes could reveal important information about the molecule's binding interactions. Potential alterations would include:

Substitution on the phenyl rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) at different positions on the aromatic rings could modulate the electronic and steric properties of the molecule.

Replacement of the phenyl rings: Substituting the phenyl groups with other aromatic or heteroaromatic systems could explore the necessity of the phenyl scaffold for activity.

Without experimental data from such studies on this compound, it is not possible to construct a data table of research findings as requested.

Rational Design Principles Based on SAR Insights

Rational drug design relies on a foundational understanding of a compound's SAR. Once key structural features responsible for activity are identified, this knowledge can be used to design new, more potent, and selective analogues. For this compound, once sufficient SAR data becomes available, rational design principles could be established. These principles would guide the targeted design of novel compounds with potentially enhanced therapeutic properties. However, in the absence of comprehensive SAR studies on this compound, the formulation of such design principles remains speculative.

Quantitative Structure-Activity Relationship (QSAR) Models in this compound Research

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel compounds and to gain further insights into the structural requirements for activity.

The development of a robust QSAR model for this compound would require a dataset of structurally diverse analogues with corresponding biological activity data. This dataset would be used to train and validate the model. As there is no substantial body of literature on the synthesis and biological evaluation of a wide range of this compound derivatives, the development of specific QSAR models for this compound has not been reported.

Molecular Mechanisms of Action and Biological Target Identification

Investigation of Cellular and Subcellular Interactions

Understanding Homaline's interactions within biological systems is crucial for deciphering its mechanism of action. Research has focused on its engagement with cellular membranes and specific biological macromolecules.

Membrane-Level Interactions and Effects on Permeability

Preliminary studies suggest that this compound's mechanism of action, particularly its antimicrobial activity, involves interactions at the cellular membrane level. This is consistent with its classification as a polyamine, which often interact with negatively charged macromolecules like phospholipids (B1166683) in membranes due to their cationic nature nih.gov. In the context of antimicrobial effects, compounds inspired by cationic amphipathic antimicrobial peptides, such as aminoalkyl resveratrol (B1683913) derivatives, have demonstrated the ability to perturb or disrupt bacterial membranes, leading to increased membrane permeability nih.gov. While direct studies on this compound's membrane permeabilization are preliminary, the observed antimicrobial activity against anaerobic bacteria points towards a similar membrane-centric mechanism abap.co.insemanticscholar.orgacs.org. The efficacy of such compounds is often linked to a crucial balance between positively charged moieties and hydrophobicity, which influences their ability to interact with and alter membrane integrity nih.govsemanticscholar.orgacs.org. Changes in membrane permeability can be influenced by factors such as the composition of fatty acids (saturation and chain length) and cholesterol levels, which affect membrane fluidity and the passage of molecules ref.ac.ukfrontiersin.org.

Interactions with Specific Biological Macromolecules and Pathways

This compound has been explored for its potential interactions with specific biological macromolecules, notably the Monoamine Oxidase (MAO) enzyme. In silico molecular docking studies have investigated this compound as a potential natural allosteric compound for MAO enzymes, including MAO-A and MAO-B abap.co.inabap.co.inabap.co.in. These enzymes are vital mitochondrial flavoenzymes that regulate the catabolism of monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine, playing a significant role in various neuropsychiatric and neurodegenerative disorders abap.co.inabap.co.inabap.co.inpromega.comnih.govnih.gov. The interaction of this compound with the MAO protein complex has been computationally assessed, yielding favorable docking scores. For instance, this compound demonstrated a docking score of -10.1 kcal/mol with the MAO protein complex abap.co.in. This suggests that this compound may modulate the activity of MAO enzymes, thereby influencing intracellular signaling pathways that are critical for neuronal cell survival and function abap.co.inabap.co.in. MAO-A, for example, is linked to synaptic activity and neuronal architecture, while MAO-B is implicated in neuronal loss in neurodegenerative conditions abap.co.inabap.co.in.

Identification and Validation of Molecular Targets in Model Systems

The identification and validation of this compound's molecular targets involve a combination of computational predictions and experimental approaches in model systems.

Enzyme Inhibition and Modulation Studies

The computational studies indicating this compound's interaction with MAO enzymes highlight a potential role in enzyme inhibition or modulation abap.co.inabap.co.inabap.co.in. In the context of major depressive disorder, this compound was investigated as a natural allosteric modulator to enhance the therapeutic efficacy of existing MAO-targeting drugs like Isocarboxazid abap.co.in. Molecular docking analyses, which predict the binding affinity and orientation of a ligand to a protein, showed promising interaction energies for this compound with the MAO enzyme complex abap.co.inabap.co.in.

Table 1: Molecular Docking Scores of this compound with MAO Protein Complex

CompoundTargetDocking Score (kcal/mol)Reference
This compoundMAO-10.1 abap.co.in

Further validation of such interactions typically involves in vitro enzyme inhibition assays, which can determine the half maximal inhibitory concentration (IC50) and inhibition constant (Ki), as well as the type of inhibition (e.g., competitive, non-competitive, uncompetitive) nih.govnih.govnih.govnih.gov. Techniques such as spectrophotometry and fluorescence assays are commonly employed to measure changes in enzyme activity in the presence of the test compound nih.gov.

Receptor Binding and Signaling Pathway Analysis

While direct, explicit data on this compound's specific receptor binding affinity is not extensively detailed in the provided literature, its predicted interaction with MAO enzymes inherently links it to broader signaling pathway modulation. MAO enzymes play a critical role in the metabolism of monoamine neurotransmitters, which are integral to numerous signaling cascades within the central nervous system promega.comnih.gov. By influencing the levels of these neurotransmitters, this compound could indirectly affect the activation or modulation of their respective receptors and downstream signaling pathways. General methodologies for analyzing receptor binding and signaling pathways include techniques like homogeneous time-resolved Förster resonance energy transfer (HTRF®) and qPCR arrays, which are used to study receptor activation, second messenger accumulation, and gene expression changes in response to compound exposure researchgate.netacs.org.

Chemo-Biological Probes and Research Tools derived from this compound

The complex chemical structure of this compound, a spermine (B22157) alkaloid, has been a subject of interest for synthetic chemists, leading to various asymmetric syntheses of this compound and related homalium alkaloids acs.orgref.ac.ukresearchgate.netchegg.comnottingham.ac.uk. While the synthesis of such intricate natural products contributes significantly to the field of organic chemistry and can indirectly inform the design of novel compounds, the provided research does not explicitly describe this compound itself, or its direct derivatives, being utilized as established chemo-biological probes or research tools. Chemo-biological probes are typically designed to selectively interact with specific biological targets to elucidate their function or pathway, often involving modifications like fluorescent labels for visualization or affinity tags for pull-down experiments. Although the synthesis of this compound and its analogs lays foundational knowledge for understanding the structure-activity relationships of this class of compounds, their direct application as specific research probes requires further dedicated investigation and functionalization.

In Vitro and in Vivo Pharmacological Research Pre Clinical Focus on Mechanisms

Other Investigated Bioactivities in Pre-clinical Models

The genus Homalium, from which Homaline is isolated, is known to possess a diverse array of bioactive molecules and has been traditionally used for various ailments. Extracts and fractions derived from different Homalium species, as well as some isolated constituents, have demonstrated a range of pre-clinical bioactivities, including antimicrobial, anti-diarrhoeal, anti-diabetic, anti-inflammatory, anti-nociceptive, antioxidant, anti-parasitic, antiulcer, and cytotoxic activities. sci-hub.se These findings suggest the potential for compounds within this genus to serve as leads in drug discovery. sci-hub.se However, specific detailed research findings on the precise mechanisms of action of the isolated this compound compound (C30H42N4O2) for these bioactivities in pre-clinical models are limited in the current literature.

In Vitro Cytotoxicity Studies (Mechanism-focused, not safety profile)

While the Homalium genus has been associated with cytotoxic activities, specific in vitro studies elucidating the detailed mechanisms of cytotoxicity attributable solely to the isolated this compound compound (CID 442860) are not widely reported in the provided search results. General in vitro cytotoxicity research often explores mechanisms such as cell cycle disruption leading to cell death through apoptosis, or membrane-level activity. bvsalud.orgnih.gov However, these general mechanisms have not been specifically linked to this compound (CID 442860) with detailed data in the context of the current search.

Exploration of Anti-inflammatory or Antiparasitic Mechanisms in Research Models

Research into the Homalium genus indicates the presence of anti-inflammatory and antiparasitic properties. sci-hub.se For instance, certain compounds isolated from Homalium zeylanicum have shown anti-inflammatory activity, with mechanisms potentially involving the inhibition of protein denaturation. sci-hub.se Similarly, the genus has demonstrated antiparasitic activities, with some plant extracts showing intense activity against malaria parasites in vitro and in experimentally infected mice. sci-hub.se Despite these observations for the genus, specific pre-clinical mechanistic data for the isolated this compound compound (CID 442860) regarding its anti-inflammatory or antiparasitic mechanisms of action in research models are not detailed in the available information. General antiparasitic mechanisms often involve impairing parasite metabolism, inhibiting protein synthesis, or disrupting membrane integrity, but these are not specifically attributed to this compound in the provided search results.

Computational and Theoretical Chemistry Studies of Homaline

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.idmdpi.comnih.gov In the context of Homaline, molecular docking simulations would be employed to predict how it binds to a specific protein target. This process involves placing a flexible model of this compound into the binding site of a rigid or flexible protein receptor and using a scoring function to estimate the binding affinity for different poses. ijper.org

Detailed research findings from such simulations on this compound are not available in the current literature. A hypothetical study would involve:

Identifying a Protein Target: A protein receptor believed to interact with this compound would be identified.

Simulation: Docking software would calculate various possible binding modes of this compound within the protein's active site.

Analysis: The results would identify the most likely binding pose and predict the binding energy. Analysis of the interactions would reveal key amino acid residues that stabilize the complex, for instance, through hydrogen bonds, hydrophobic interactions, or van der Waals forces. youtube.comyoutube.com

This information is crucial for understanding its mechanism of action and for the rational design of new molecules with improved activity. unar.ac.id

Table 1: Hypothetical Molecular Docking Parameters for this compound This table is for illustrative purposes only, as no specific data exists for this compound.

Parameter Description Hypothetical Value
Target Protein The protein receptor being studied. e.g., Acetylcholinesterase
Binding Energy The predicted strength of the interaction (kcal/mol). N/A
Key Interacting Residues Amino acids in the protein forming bonds with this compound. N/A

| Type of Interactions | The nature of the chemical bonds (e.g., Hydrogen Bond). | N/A |

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. youtube.comyoutube.comresearchgate.net For this compound, MD simulations would provide a detailed view of its dynamic behavior, including its flexibility and the different shapes (conformations) it can adopt in various environments, such as in water or bound to a protein. aps.orgnih.gov The simulation solves Newton's equations of motion for the system, yielding a trajectory that reveals how the molecule's structure and energy evolve. youtube.com

Currently, there are no published MD simulation studies specifically for this compound. Such a study would allow researchers to:

Understand the conformational flexibility of the macrocyclic structure of this compound.

Observe how its structure changes upon interacting with a biological target. nih.govnih.gov

Analyze the stability of the this compound-protein complex predicted from molecular docking. nih.gov

These insights are vital for a complete understanding of the molecule's behavior at a physiological level. nih.gov

Table 2: Potential Conformational Analysis Metrics from a this compound MD Simulation This table is for illustrative purposes only, as no specific data exists for this compound.

Metric Description Hypothetical Finding
RMSD (Root Mean Square Deviation) Measures the average deviation of the molecule's backbone atoms from a reference structure over time. N/A
RMSF (Root Mean Square Fluctuation) Indicates the fluctuation of individual atoms or residues, highlighting flexible regions. N/A

| Dihedral Angle Analysis | Tracks the rotation around specific bonds to identify stable conformers. | N/A |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. escholarship.orgnih.gov These calculations solve approximations of the Schrödinger equation to determine properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and electrostatic potential. aps.orgarxiv.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com

No specific quantum chemical studies on this compound have been reported in the literature. Applying these methods to this compound would help:

Predict its reactivity in chemical reactions. nih.govresearchgate.net

Identify the most electron-rich and electron-poor regions of the molecule, which are susceptible to electrophilic and nucleophilic attack, respectively.

Calculate thermodynamic properties and reaction energies. nih.gov

Understand the distribution of charge and how it influences intermolecular interactions. researchgate.net

Table 3: Key Parameters from Quantum Chemical Calculations of this compound This table is for illustrative purposes only, as no specific data exists for this compound.

Parameter Description Hypothetical Value
E_HOMO Energy of the Highest Occupied Molecular Orbital. N/A
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital. N/A
Energy Gap (LUMO-HOMO) An indicator of chemical reactivity. N/A

In Silico Screening for Novel this compound Analogues or Targets

In silico (computational) screening involves using computer models to screen large databases of chemical compounds to identify molecules with desired properties. fabad.org.tr This process can be used in two main ways in relation to this compound:

Screening for Analogues: A computational model of a known this compound target could be used to screen virtual libraries for new molecules (analogues) that bind similarly to or better than this compound itself. nih.govnih.govresearchgate.net

Screening for Novel Targets: this compound's structure could be used as a query to screen against a database of protein structures to identify potential new biological targets, a process known as reverse docking or target fishing. nih.govfrontiersin.orgmdpi.com

There is no evidence in the scientific literature of in silico screening campaigns being conducted for this compound analogues or to identify its targets. Such research would be a critical step in drug discovery, helping to quickly identify promising new lead compounds or to understand the polypharmacology (multiple targets) of this compound. als-journal.commdpi.com

Table 4: Illustrative Workflow for In Silico Screening of this compound Analogues This table is for illustrative purposes only, as no specific studies exist for this compound.

Step Description
1. Target Selection A validated biological target for this compound is chosen.
2. Library Preparation A large database of chemical compounds is prepared for screening.
3. Virtual Screening The library is computationally docked against the target protein.
4. Hit Identification Compounds are ranked based on docking scores and interaction patterns. Top candidates are selected as "hits".

| 5. Post-Screening Analysis | Hits are further filtered based on predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. |

Advanced Analytical Methodologies for Homaline Research

Quantitative Analytical Methods for Research Samples

Accurate quantification of Homaline in various research samples, such as plant extracts or biological matrices, is fundamental for pharmacological and biosynthetic studies. High-performance liquid chromatography (HPLC) coupled with a suitable detector is a cornerstone technique for this purpose. While specific validated methods for this compound are not extensively reported in publicly available literature, established protocols for analogous macrocyclic polyamine alkaloids can be adapted.

A common approach involves reversed-phase HPLC (RP-HPLC) for separation, followed by detection using ultraviolet (UV) spectroscopy or mass spectrometry (MS). For UV detection, the selection of an appropriate wavelength is critical and is determined by the chromophores present in the this compound molecule. Given the structural components of this compound, detection is often performed in the lower UV range, typically around 210 nm, where amide bonds absorb. researchgate.net

For enhanced sensitivity and selectivity, particularly in complex biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. rsc.orgnih.gov This technique provides a high degree of specificity by monitoring characteristic parent-to-daughter ion transitions for this compound.

Table 1: Representative Parameters for Quantitative Analysis of Macrocyclic Polyamine Alkaloids by LC-MS/MS

ParameterValue
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile (B52724) with 0.1% formic acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored TransitionSpecific m/z for this compound (Precursor > Product)
Collision EnergyOptimized for this compound fragmentation
Validation Parameters
Linearity (R²)> 0.99
Limit of Detection (LOD)Typically in the low ng/mL range
Limit of Quantification (LOQ)Typically in the mid to high ng/mL range
Accuracy (% Recovery)85-115%
Precision (% RSD)< 15%

This table presents a generalized methodology based on the analysis of similar compounds and would require specific validation for this compound.

High-Performance Chromatographic Techniques for Compound Purity

Ensuring the purity of isolated or synthesized this compound is critical for any subsequent biological or chemical studies. HPLC is the gold standard for assessing the purity of chemical compounds. scirp.org The principles are similar to those for quantitative analysis, but the focus is on separating the main compound from any impurities, such as isomers, degradation products, or synthetic byproducts.

A typical HPLC purity assessment method would utilize a high-resolution column and an optimized gradient elution to achieve baseline separation of all components. The purity is then determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks.

Table 2: Illustrative HPLC Method Parameters for Purity Assessment of this compound

ParameterSpecification
Instrument High-Performance Liquid Chromatograph
Column High-resolution C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of water and acetonitrile (with optional acid modifier like formic or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV Diode Array Detector (DAD) at a suitable wavelength (e.g., 210 nm)
Column Temperature 25-30 °C
Injection Volume 10-20 µL
Run Time Sufficient to allow for the elution of all potential impurities (e.g., 30 minutes)

These parameters represent a standard starting point and would need to be optimized for the specific impurity profile of the this compound sample.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of this compound's role in its biological context, from its biosynthesis in Homalium species to its effects on target organisms, the integration of multi-omics data is an increasingly powerful approach. rsc.orgresearchgate.net This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the molecular processes involved.

Genomics can identify the biosynthetic gene clusters responsible for this compound production in the source plant. By sequencing the genome of a this compound-producing Homalium species, researchers can search for genes encoding enzymes typically involved in alkaloid biosynthesis, such as polyketide synthases, non-ribosomal peptide synthetases, and various modifying enzymes.

Transcriptomics , through RNA sequencing, can reveal which of these genes are actively expressed under different conditions, providing clues about the regulation of the biosynthetic pathway. nih.gov For instance, comparing the transcriptomes of high- and low-Homaline-producing plant tissues can highlight the key genes involved.

Proteomics , the large-scale study of proteins, can confirm the presence and abundance of the enzymes predicted by genomic and transcriptomic data. This provides a direct link between the genetic blueprint and the functional machinery of the cell.

Metabolomics focuses on the comprehensive analysis of all metabolites, including this compound and its precursors and derivatives, within a biological sample. LC-MS is a primary tool in metabolomics for identifying and quantifying a wide range of small molecules. researchgate.net

By integrating these "omics" datasets, researchers can:

Elucidate the complete biosynthetic pathway of this compound.

Understand the regulatory networks that control its production.

Identify the molecular targets of this compound's biological activity in a target organism.

Discover new derivatives of this compound with potentially novel properties.

Table 3: Overview of a Multi-Omics Approach for this compound Research

Omics LayerKey TechnologiesResearch Questions Addressed
Genomics Whole-genome sequencing, bioinformaticsIdentification of the this compound biosynthetic gene cluster.
Transcriptomics RNA-sequencing (RNA-Seq)Understanding the regulation of this compound biosynthesis.
Proteomics Mass spectrometry-based proteomics (e.g., shotgun proteomics)Confirmation of the expression of biosynthetic enzymes.
Metabolomics LC-MS, Nuclear Magnetic Resonance (NMR)Identification of biosynthetic intermediates and downstream effects of this compound.

This integrated multi-omics strategy represents the future of natural product research, moving beyond the study of a single molecule to a systems-level understanding of its biological significance. mdpi.com

Future Directions and Research Gaps in Homaline Studies

Unexplored Biosynthetic Enzyme Systems

A significant research gap pertains to the detailed understanding of Homaline's natural biosynthetic pathway and the enzyme systems involved. While the compound is known to be a natural product, the specific enzymatic machinery and sequential reactions that lead to its formation in Homalium pronyense are not extensively characterized in the available literature. nih.gov

However, recent advancements have demonstrated the feasibility of enzymatic synthesis of this compound. Engineered myoglobin (B1173299) mutants have been successfully employed to catalyze the cyclization of dioxazolone substrates, leading to the formation of bioactive alkaloid this compound. This biocatalytic route has shown improved efficiency, achieving higher yields and requiring fewer steps (7–8 steps) compared to some previous total synthesis strategies (11–12 steps). Despite this progress in engineered enzymatic routes for synthesis, the elucidation of the natural biosynthetic enzymes, their structures, catalytic mechanisms, and regulatory networks remains largely unexplored. Such knowledge could provide invaluable insights for biomimetic synthesis and the potential for sustainable, bio-based production of this compound and its analogs.

Development of Novel Synthetic Routes with Enhanced Efficiency

While these routes have provided access to this compound, the pursuit of novel synthetic routes with enhanced efficiency remains a critical future direction. The recently reported biocatalytic strategies using engineered enzymes represent a significant leap forward in this regard, offering more environmentally friendly and potentially scalable pathways. Future research should focus on:

Improving Yields and Atom Economy: Developing synthetic strategies that maximize the incorporation of starting materials into the final product and minimize waste.

Exploring Green Chemistry Principles: Integrating sustainable practices, such as the use of benign solvents, renewable feedstocks, and energy-efficient reactions, further building upon the promise of biocatalysis.

Stereocontrol and Enantioselective Synthesis: While asymmetric syntheses exist, continued development of highly selective methods to control the stereochemistry of this compound and its derivatives is crucial for drug development.

Deeper Elucidation of Specific Molecular Pathways and Targets

Preliminary research indicates that this compound, or compounds inspired by its structure, exhibits promising antimicrobial activity, particularly against anaerobic Gram-negative and Gram-positive bacteria. Studies suggest that its mechanism of action primarily occurs at the membrane level, leading to membrane disruption. Notably, no cross-resistance with traditional antibiotics has been observed, and synergistic effects with existing antibiotics have been reported against Gram-negative pathogens. Some cytotoxicity has been noted, though with low hemolytic activity. The balance between positively charged moieties and hydrophobicity is highlighted as important for antimicrobial activity.

Despite these initial findings, a deeper elucidation of the specific molecular pathways and targets of this compound is essential. Current understanding points to a general membrane-level interaction, but the precise molecular entities (e.g., specific membrane proteins, lipids, or cellular processes) that this compound interacts with are yet to be fully identified. Future research should aim to:

Identify Direct Molecular Targets: Pinpointing the exact biomolecules (e.g., enzymes, receptors, transporters, or specific lipid components) that this compound binds to or modulates.

Map Downstream Signaling Pathways: Understanding the cascade of cellular events triggered by this compound's interaction with its targets, leading to its observed biological effects.

Investigate Structure-Activity Relationships (SAR) in Detail: Systematically modifying this compound's structure to understand how specific functional groups contribute to its activity, selectivity, and cytotoxicity. This could involve synthesizing a library of analogs and testing their biological profiles.

Explore Broader Biological Activities: While antimicrobial activity is highlighted, further investigation into other potential biological activities (e.g., anti-inflammatory, anticancer) based on its alkaloid nature and structural motifs could yield new therapeutic applications.

Exploration of this compound as a Chemical Biology Probe

Given its demonstrated biological activity and the need for a more detailed understanding of its mechanism, this compound holds significant potential as a chemical biology probe. Chemical biology probes are small molecules designed to perturb specific biological processes, thereby helping to elucidate complex biological pathways. By modifying this compound with chemical tags (e.g., fluorescent labels, biotin (B1667282) handles, or photoaffinity labels), researchers could:

Visualize Cellular Localization: Track this compound's distribution within cells and its accumulation in specific organelles or cellular compartments.

Identify Binding Partners: Use affinity-based enrichment strategies to pull down proteins or other biomolecules that directly interact with this compound.

Study Dynamic Interactions: Investigate the kinetics and thermodynamics of this compound-target interactions in real-time.

Unravel Off-Target Effects: Identify unintended interactions that might contribute to cytotoxicity or provide insights into new therapeutic avenues. The development of such probes would be instrumental in moving beyond generalized membrane-level activity to a precise, molecular-level understanding of this compound's biological impact.

Advanced Computational Modeling for Predictive Research

Computational modeling has already played a role in understanding the mechanistic aspects of this compound's enzymatic synthesis, with DFT calculations and molecular dynamic simulations used to elucidate enzyme mechanisms and the influence of mutations. This demonstrates the power of computational approaches in guiding experimental design and understanding complex chemical processes.

Future research should significantly expand the application of advanced computational modeling for predictive research on this compound, including:

Virtual Screening for Target Identification: Using molecular docking and pharmacophore modeling to predict potential protein targets based on this compound's structure and known biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate this compound's structural features with its biological potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. This can guide the design of more effective and safer analogs.

Molecular Dynamics Simulations for Membrane Interactions: Performing detailed simulations to understand the precise interactions of this compound with bacterial membranes at an atomic level, providing insights into its membrane-disrupting mechanism.

De Novo Design: Utilizing computational algorithms to design novel this compound analogs with improved properties, such as enhanced potency, reduced toxicity, or better pharmacokinetic profiles, before costly experimental synthesis.

Machine Learning and Artificial Intelligence: Applying AI/ML techniques to analyze large datasets of chemical structures and biological activities to identify hidden patterns and accelerate the discovery of new this compound-based therapeutics.

By integrating these advanced computational tools with experimental research, the discovery and development process for this compound and its derivatives can be significantly expedited, leading to a more profound understanding of its chemical biology and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating Homaline from natural sources, and how can reproducibility be ensured?

  • Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., column chromatography, HPLC). Key steps include:

  • Sample preparation : Use lyophilized plant material to minimize degradation .
  • Solvent selection : Polar solvents (e.g., methanol-water mixtures) optimize alkaloid extraction .
  • Chromatography : Employ gradient elution with silica gel or reverse-phase columns for purity (>95% by NMR) .
  • Reproducibility : Document solvent ratios, column dimensions, and flow rates explicitly .

Q. Which analytical techniques are most reliable for structural elucidation of this compound, and what data validation criteria should be applied?

  • Answer : Combine spectroscopic methods:

  • NMR : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) to confirm connectivity .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .
  • X-ray crystallography : For absolute configuration determination .
  • Validation : Cross-check spectral data with published databases (e.g., SciFinder) and report signal-to-noise ratios for key peaks .

Q. How should researchers design initial bioactivity assays for this compound, and what controls are essential to minimize false positives?

  • Answer :

  • Assay selection : Use cell-based models (e.g., cytotoxicity assays) with positive/negative controls (e.g., doxorubicin for cytotoxicity, DMSO for solvent effects) .
  • Dose-response curves : Include at least five concentrations to calculate IC₅₀ values .
  • Replicates : Triplicate measurements to assess variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Answer : Conduct a systematic review:

  • Meta-analysis : Pool data from independent studies and assess heterogeneity using tools like I² statistics .
  • Source evaluation : Compare extraction methods, purity levels, and assay conditions (e.g., cell lines, incubation times) .
  • Replication studies : Repeat conflicting experiments under standardized protocols .

Q. What strategies optimize the total synthesis of this compound while addressing low yield in key stereochemical steps?

  • Answer :

  • Route design : Prioritize asymmetric catalysis (e.g., Sharpless epoxidation) for stereocontrol .
  • Reaction monitoring : Use TLC/MS to identify intermediates and adjust conditions (e.g., temperature, catalyst loading) .
  • Yield improvement : Screen solvents (e.g., THF vs. DCM) and employ microwave-assisted synthesis for faster kinetics .

Q. How should mechanistic studies be structured to identify this compound’s molecular targets in complex biological systems?

  • Answer :

  • Omics approaches : Use proteomics (e.g., SILAC) or transcriptomics (RNA-seq) to identify differentially expressed proteins/genes .
  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements .
  • Knockdown/knockout models : Validate target involvement using CRISPR/Cas9-edited cell lines .

Q. What statistical frameworks are appropriate for analyzing dose-dependent synergistic effects of this compound in combination therapies?

  • Answer :

  • Synergy assessment : Apply the Chou-Talalay method (Combination Index) or Bliss independence model .
  • Data visualization : Use heatmaps or 3D surface plots to illustrate interaction effects .
  • Error propagation : Report confidence intervals for synergy scores using bootstrapping .

Methodological Considerations for Data Integrity

  • Experimental design : Follow factorial designs (e.g., Taguchi method) to test multiple variables efficiently .
  • Data transparency : Archive raw spectra, chromatograms, and statistical code in repositories like Zenodo .
  • Ethical compliance : For preclinical studies, adhere to ARRIVE guidelines for animal research reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.